2-(2-甲基-5-硝基-1H-咪唑-1-基)乙基磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethylsulfamide” is a derivative of metronidazole, an anti-anaerobic bacteria and anti-infusorium agent . It is a synthetic product produced through extractive chemistry .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetyl chloride with selected substituted piperazines in the presence of a base . A new library of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl aryl ether derivatives were synthesized and characterized by EI-MS and 1H NMR .Molecular Structure Analysis
The imidazole rings of the molecule are essentially planar, with a dihedral angle between them . The nitro groups are oriented at specific angles with respect to the imidazole rings .Chemical Reactions Analysis
The compound has been characterized by EI-MS and 1H NMR, and screened for their α-amylase inhibitory activity . The nitro groups are oriented at specific angles with respect to the imidazole rings .Physical and Chemical Properties Analysis
The compound has a molecular weight of 249.25 g/mol . It is an analytical standard with an assay of ≥97.5% (GC), and it has a limited shelf life .科学研究应用
电化学行为:2-(2-甲基-5-硝基-1H-咪唑-1-基)乙基磺酰胺,作为替硝唑研究,在水溶液中表现出两个不可逆的阴极波,与四电子和二电子电极反应有关。在较高的pH值下,这些波会合并成一个六电子反应的单一波 (Fonseca et al., 1993)。
α-淀粉酶抑制活性:一项研究合成了一系列2-(2-甲基-5-硝基-1H-咪唑-1-基)乙基芳基醚衍生物,并对它们进行了α-淀粉酶抑制活性筛选。一些衍生物表现出显著的活性,具有显著的构效关系 (Taha et al., 2017)。
用于缺氧活化前药:该化合物被用于通过将其与SN-38(伊立替康的活性代谢物)偶联设计缺氧活化前药。这项研究旨在开发选择性抗肿瘤药物 (Jin et al., 2017)。
抗真菌和抗菌特性:合成了各种2-(2-甲基-5-硝基-1H-咪唑-1-基)乙基磺酰胺衍生物,并对其进行了体外抗菌和抗真菌活性评价,表明对某些细菌和真菌具有有效性 (Günay et al., 1999)。
β-葡萄糖苷酶抑制活性:另一项研究合成了2-(2-甲基-5-硝基-1H-咪唑-1-基)乙基芳基羧酸酯衍生物,并对其进行了β-葡萄糖苷酶抑制活性评估。大多数衍生物显示出良好的抑制作用,具有电子吸引基团的化合物表现出更好的活性 (Salar et al., 2017)。
作用机制
未来方向
属性
IUPAC Name |
2-methyl-5-nitro-1-[2-(sulfamoylamino)ethyl]imidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N5O4S/c1-5-8-4-6(11(12)13)10(5)3-2-9-16(7,14)15/h4,9H,2-3H2,1H3,(H2,7,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSMSXHPIYIKIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CCNS(=O)(=O)N)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N5O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1383370-92-0 |
Source
|
Record name | DTP-348 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1383370920 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DTP-348 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12741 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | DTP-348 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HB46A9CNM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary mechanism of action of DTP348?
A: DTP348 is a potent and selective inhibitor of carbonic anhydrase IX (CA IX) [, , ]. This enzyme is overexpressed in many types of solid tumors and plays a crucial role in regulating pH within the tumor microenvironment. By inhibiting CA IX, DTP348 disrupts this pH balance, leading to increased acidity and potentially hindering tumor growth and survival [, ].
Q2: How does the structure of DTP348 contribute to its activity?
A: While specific structure-activity relationship (SAR) studies for DTP348 are not detailed in the provided abstracts, it's known that its nitroimidazole moiety plays a role in sensitizing hypoxic tumor cells to radiation []. Additionally, as a sulfamide-based inhibitor, it likely interacts directly with the catalytic zinc ion within the CA IX active site, similar to other CA IX inhibitors [, ]. Further research on SAR would be valuable to understand how modifications to the DTP348 structure could impact its potency and selectivity.
Q3: What preclinical evidence supports the potential of DTP348 as an anticancer agent?
A: In vitro studies have demonstrated that DTP348 effectively inhibits CA IX activity in the nanomolar range and reduces extracellular acidification in hypoxic conditions []. Furthermore, research using zebrafish embryos showed that DTP348 displayed an IC50 of 19.26 ± 1.97 µM in inhibiting human CA IX activity in vivo []. While further research is necessary, these findings highlight the potential of DTP348 as a therapeutic agent for targeting CA IX in cancer.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。